molecular formula C18H18F2N2O B5814771 [4-(4-FLUOROBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE

[4-(4-FLUOROBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE

Cat. No.: B5814771
M. Wt: 316.3 g/mol
InChI Key: UTKYWSZWPLGAFS-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyl)piperazinomethanone is a piperazine-based compound featuring a 4-fluorobenzyl group attached to the piperazine ring and a 2-fluorophenyl moiety linked via a methanone bridge.

Properties

IUPAC Name

(2-fluorophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O/c19-15-7-5-14(6-8-15)13-21-9-11-22(12-10-21)18(23)16-3-1-2-4-17(16)20/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKYWSZWPLGAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE typically involves the reaction of 4-fluorobenzyl chloride with piperazine, followed by the introduction of a 2-fluorophenyl group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the fluorobenzyl group, potentially converting it to a benzyl group.

    Substitution: The fluorine atoms in the benzyl and phenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tyrosinase Inhibition

One of the most significant applications of this compound is its role as a tyrosinase inhibitor . Tyrosinase is an enzyme critical in melanin biosynthesis, and its inhibition is essential for treating conditions such as hyperpigmentation and melasma . Research has shown that derivatives of 4-(4-fluorobenzyl)piperazino(2-fluorophenyl)methanone exhibit competitive inhibition against tyrosinase derived from Agaricus bisporus (AbTYR) .

In studies, specific derivatives like 4-(4-fluorobenzyl)piperazin-1-ylmethanone demonstrated effective binding to the enzyme's catalytic site, suggesting a promising pathway for developing new treatments for skin disorders related to pigmentation .

Antimelanogenic Effects

The compound has also been investigated for its antimelanogenic effects , which are crucial for developing cosmetic formulations aimed at skin lightening. By inhibiting the activity of tyrosinase, these compounds can reduce melanin production, thereby addressing cosmetic concerns related to skin tone .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-(4-fluorobenzyl)piperazino(2-fluorophenyl)methanone involves multiple steps, including the reaction of piperazine derivatives with appropriate acyl chlorides . The structure-activity relationship studies indicate that modifications to the piperazine moiety can significantly affect the inhibitory potency against tyrosinase.

Table 1: Structural Modifications and Their Effects on Tyrosinase Inhibition

Compound DerivativeModification TypeTyrosinase Inhibition Activity
5b: 4-(4-fluorobenzyl)piperazin-1-ylmethanoneSubstitution on aromatic ringHigh
5c: 4-(4-fluorobenzyl)piperazin-1-ylmethanoneElectron-withdrawing groupModerate
5a: [4-(4-fluorobenzyl)piperazin-1-yl]phenylmethanoneParent compoundLow

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

  • A study published in ChemMedChem demonstrated that derivatives of 4-(4-fluorobenzyl)piperazino(2-fluorophenyl)methanone could selectively inhibit tyrosinase activity with promising results in vitro .
  • Another research effort highlighted the potential use of these compounds in cosmetic formulations aimed at treating skin hyperpigmentation due to their ability to inhibit melanin synthesis effectively .

Mechanism of Action

The mechanism of action of 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity to these targets, often through the formation of hydrogen bonds or van der Waals interactions. The piperazine ring can interact with various biological pathways, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Piperazinyl Methanones

Compound Name Substituents (Aromatic Ring) Piperazine/Benzyl Modifications Molecular Weight (g/mol) Predicted logP IC$_{50}$ (TYR Inhibition) Key References
4-(4-Fluorobenzyl)piperazinomethanone (Target Compound) 2-fluorophenyl 4-(4-fluorobenzyl)piperazine 344.34 (estimated) 3.5 0.18 μM
[4-(4-Fluorobenzyl)piperazino][3-fluoro-2-(trifluoromethyl)phenyl]methanone 3-fluoro-2-(trifluoromethyl)phenyl 4-(4-fluorobenzyl)piperazine 425.38 4.2 Not reported
1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine 5-bromo-2-fluorophenyl 4-methylpiperazine 301.16 3.8 Not reported
4-(4-Ethoxybenzyl)piperazinylmethanone 3-fluorophenyl 4-(4-ethoxybenzyl)piperazine 368.41 3.1 Not reported
1-[4-(4-Fluorobenzyl)piperazino]-(3-chloro-2-nitrophenyl)methanone 3-chloro-2-nitrophenyl 4-(4-fluorobenzyl)piperazine 407.81 4.5 0.18 μM

Key Observations:

Aromatic Ring Substitutions: The 2-fluorophenyl group in the target compound contrasts with 3-fluoro-2-(trifluoromethyl)phenyl () and 3-fluorophenyl (). 5-Bromo-2-fluorophenyl () introduces steric bulk and electron-withdrawing effects, which may alter binding kinetics compared to the target compound’s simpler 2-fluorophenyl group .

Piperazine Modifications :

  • 4-Methylpiperazine () reduces steric hindrance compared to the 4-fluorobenzyl group, possibly improving metabolic stability but diminishing target affinity .
  • 4-Ethoxybenzyl substitution () introduces an electron-donating ethoxy group, which may reduce binding efficiency to enzymes requiring hydrophobic interactions .

Biological Activity: Both the target compound and 1-[4-(4-fluorobenzyl)piperazino]-(3-chloro-2-nitrophenyl)methanone () exhibit identical IC$_{50}$ values (0.18 μM) against tyrosinase, suggesting that the 4-fluorobenzyl-piperazine core is critical for activity, while aromatic substituents may play a secondary role . Compounds with bulkier substituents (e.g., trifluoromethyl or bromo groups) lack reported IC$_{50}$ data, indicating a gap in comparative pharmacological studies.

Isomer Considerations :

  • emphasizes the importance of fluorophenyl isomerism (ortho vs. para/meta) in receptor binding. The target compound’s 2-fluorophenyl (ortho) group may confer distinct steric or electronic interactions compared to 3- or 4-fluoro analogs .

Biological Activity

The compound 4-(4-fluorobenzyl)piperazinomethanone is a member of a class of piperazine derivatives that have garnered attention for their biological activities, particularly as inhibitors of the enzyme tyrosinase (TYR). Tyrosinase plays a crucial role in melanin biosynthesis, making its inhibition a potential therapeutic strategy for treating hyperpigmentation disorders. This article reviews the biological activity of this compound, focusing on its efficacy as a tyrosinase inhibitor, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(4-fluorobenzyl)piperazinomethanone can be represented as follows:

  • Chemical Formula : C16H17F2N3O
  • Molecular Weight : 303.32 g/mol

This compound features a piperazine moiety substituted with a fluorobenzyl group, which is critical for its biological activity.

Tyrosinase Inhibition

Recent studies have highlighted the compound's potent inhibitory effects on tyrosinase derived from Agaricus bisporus (AbTYR). The compound was synthesized and tested alongside various derivatives to evaluate their inhibitory potency.

  • Inhibitory Concentration (IC50) : The most potent derivative, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, exhibited an IC50 value of 0.18 μM, significantly more active than the reference compound kojic acid (IC50 = 17.76 μM) .

Kinetic studies revealed that the compound acts as a competitive inhibitor of tyrosinase. The binding affinity was assessed using Lineweaver-Burk plots, indicating that the compound competes with the substrate L-DOPA for the active site of the enzyme .

Structure-Activity Relationship (SAR)

The SAR analysis demonstrated that modifications to the piperazine and aromatic moieties significantly influence inhibitory activity. For instance, variations in substituents on the aromatic ring and changes in linker length were found to affect both potency and selectivity towards tyrosinase.

CompoundStructureIC50 (μM)
5aBase Compound40.43
5bR=2-CF30.18
5cR=2,4-(NO2)0.25
ReferenceKojic Acid17.76

Antimelanogenic Effects

In addition to its role as a tyrosinase inhibitor, 4-(4-fluorobenzyl)piperazinomethanone has shown promising antimelanogenic effects in vitro on B16F10 melanoma cells without inducing cytotoxicity. This suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation .

Case Studies

A notable study involved comparing various piperazine derivatives for their inhibitory effects on tyrosinase and their subsequent biological activities. The findings indicated that compounds with enhanced fluorination exhibited improved binding affinity and enzyme inhibition, reinforcing the importance of structural modifications in drug design .

Q & A

Q. Optimization Tips :

  • Use continuous flow reactors to enhance reaction efficiency and scalability .
  • Monitor reaction progress via TLC or HPLC to identify optimal quenching points .

What analytical techniques are critical for characterizing 4-(4-fluorobenzyl)piperazinomethanone?

Basic Research Question
Key methods include:

  • NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C-NMR. For example, the 4-fluorobenzyl group shows distinct aromatic proton splitting (δ 7.2–7.4 ppm), while the piperazine ring protons appear as broad singlets (δ 2.8–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 357.15) .
  • X-ray Crystallography : Determines crystal packing and stereochemistry, particularly for polymorph studies .

Q. Advanced Tip :

  • DSC/TGA analyzes thermal stability, crucial for formulation studies .

How can researchers design initial biological screening assays for this compound?

Basic Research Question
Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Test against tyrosinase or kinases using fluorometric assays (e.g., IC₅₀ determination) .
  • Receptor Binding : Radioligand displacement assays for serotonin (5-HT₁A) or dopamine (D₂) receptors, given piperazine’s affinity for CNS targets .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

Q. Data Interpretation :

  • Compare results with positive controls (e.g., ketanserin for 5-HT₂A) .
  • Use dose-response curves to calculate EC₅₀/IC₅₀ values .

What strategies are effective for identifying the molecular targets and mechanisms of action?

Advanced Research Question

  • Proteomic Profiling : Use affinity chromatography with a biotinylated derivative to pull down binding proteins, followed by LC-MS/MS identification .
  • Molecular Docking : Screen against receptor libraries (e.g., GPCRs, kinases) using software like AutoDock Vina. The fluorobenzyl group may enhance hydrophobic interactions with receptor pockets .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map affected pathways (e.g., MAPK/ERK in cancer models) .

Case Study :
A structurally similar compound showed tyrosinase inhibition (IC₅₀ = 2.1 µM) via chelation of the active-site copper ion .

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced Research Question
Key modifications to explore:

  • Fluorine Position : Compare 2- vs. 3-fluorophenyl substitutions on receptor selectivity .
  • Piperazine Substituents : Replace 4-fluorobenzyl with pyridyl or methoxy groups to modulate solubility and CNS penetration .
  • Ketone Replacement : Substitute the methanone with oxime or hydrazone to alter pharmacokinetics .

Advanced Research Question

  • Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -SO₃H) to reduce LogP (measured via shake-flask method) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., N-dealkylation of piperazine) .
  • Prodrug Design : Mask the ketone as an ester or amide to enhance oral bioavailability .

Case Study :
A prodrug with a pivaloyloxymethyl group increased oral absorption by 70% in rat models .

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